N-(2-methyl-4-nitrophenyl)methanesulfonamide
Description
N-(2-Methyl-4-nitrophenyl)methanesulfonamide (CAS 57165-00-1) is a sulfonamide derivative characterized by a nitro group at the para position and a methyl group at the ortho position on the phenyl ring. Sulfonamides are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural features of this compound—such as the electron-withdrawing nitro group and the steric influence of the methyl substituent—play critical roles in its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
57165-00-1 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6-5-7(10(11)12)3-4-8(6)9-15(2,13)14/h3-5,9H,1-2H3 |
InChI Key |
AIQHVXHIXVZPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: 2-methyl-4-aminophenylmethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
a. N-(2-Nitrophenyl)methanesulfonamide (CAS 85150-03-4)
- Structural Difference : Lacks the methyl group at position 2.
b. N-(2,6-Dimethyl-4-nitrophenyl)methanesulfonamide (CAS 632300-21-1)
- Structural Difference : Additional methyl group at position 6.
- Impact : Increased steric bulk may hinder intermolecular interactions, affecting crystal packing and bioavailability .
c. N-(3-Methylphenyl)methanesulfonamide
- Structural Difference : Methyl group at meta instead of ortho position.
- Impact : DFT studies reveal that ortho-substituted derivatives exhibit distinct NMR chemical shifts and vibrational spectra due to altered electron delocalization and conformational flexibility .
Substituent Effects on Physicochemical Properties
- NMR and Vibrational Spectroscopy :
- N-(2-Methylphenyl)methanesulfonamide : DFT calculations predict downfield shifts in $ ^1H $ NMR for ortho-methyl protons due to anisotropic effects .
- N-(4-Methoxy-2-nitrophenyl) derivatives : IR spectra show strong absorption bands at 1350 cm$ ^{-1} $ (asymmetric SO2 stretching) and 1150 cm$ ^{-1} $ (symmetric SO2 stretching) .
Biological Activity
N-(2-methyl-4-nitrophenyl)methanesulfonamide is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O₄S. Its structure consists of a methanesulfonamide group attached to a 4-nitrophenyl moiety with a methyl substituent at the 2-position. The presence of the nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. The compound's mechanism involves the inhibition of bacterial growth through interaction with essential enzymes or proteins required for cell proliferation.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
This compound has been investigated for its potential anticancer properties . Studies suggest that it may inhibit the activity of specific enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Case Study: Inhibition of COX-2
In an ex vivo study involving patients with severe liver diseases, the compound demonstrated significant inhibition of COX-2 expression, which is often upregulated in cancerous tissues. The results indicated that treatment with this compound enhanced the sensitivity of vascular responses to norepinephrine in patients undergoing liver transplantation, suggesting a potential role in modulating tumor microenvironments .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites or allosteric sites on enzymes, altering their function.
- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may further interact with biological molecules through hydrogen bonding or electrostatic interactions.
- Modulation of Signaling Pathways : By inhibiting specific enzymes like COX-2 and iNOS, the compound may influence signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-nitrophenyl)methanesulfonamide | Nitro group at the 3-position | Different reactivity profile due to positional isomerism |
| N-(4-nitrophenyl)methanesulfonamide | Nitro group at the 4-position | Commonly studied for its broader biological activities |
| N-(2-nitrophenyl)methanesulfonamide | Nitro group at the 2-position | Variations in biological activity compared to para and meta isomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
